Trifluoroethylene
Overview
Description
Scientific Research Applications
Trifluoroethylene has a wide range of applications in scientific research and industry:
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Trifluoroethylene (TrFE) is an organofluoride compound . Its primary target is the formation of polymers and copolymers . It can polymerize to form poly(this compound) (PTrFE) and can also form copolymers with other monomers, such as vinylidene fluoride . These polymers and copolymers are used in various applications, including the production of ferroelectric materials .
Mode of Action
The mode of action of TrFE involves a radical homopolymerization process . This process is initiated by a CF3 radical, which is generated in situ from a persistent radical . The CF3 radicals initiate the polymerization of TrFE, leading predominantly to a CF3–CHF–CF2–PTrFE homopolymer .
Biochemical Pathways
These electrical signals can stimulate signaling pathways, enhancing tissue regeneration at the impaired site . The piezoelectric scaffolds can act as sensitive mechanoelectrical transduction systems .
Pharmacokinetics
It’s known that trfe is a colorless gas and is soluble in ether, slightly soluble in ethanol .
Result of Action
The result of TrFE’s action is the formation of polymers and copolymers . These materials find application in microelectronics, protective/anti-adhesive coatings, the chemical industry, and Li-ion batteries . They also play a crucial role in the production of ferroelectric materials .
Action Environment
The action of TrFE can be influenced by environmental factors. For instance, TrFE is known to disproportionate under specific conditions and in the presence of ignition sources . This disproportionation reaction is highly exothermic and could cause a chain reaction, resulting in both temperature and pressure soaring . Therefore, the environment in which TrFE is used must be carefully controlled to prevent such reactions .
Biochemical Analysis
Biochemical Properties
Trifluoroethylene plays a significant role in biochemical reactions due to its ability to form polymers and copolymers. It interacts with various enzymes and proteins, particularly those involved in polymerization processes. For example, this compound can copolymerize with vinylidene fluoride to form materials with unique ferroelectric properties . The interactions between this compound and these biomolecules are primarily based on its chemical reactivity and ability to form stable polymers.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its impact on cell function is largely due to its ability to integrate into cellular membranes and interact with membrane proteins. This can lead to alterations in cell signaling pathways and changes in gene expression . Additionally, this compound’s presence in the cellular environment can affect cellular metabolism by interacting with metabolic enzymes and altering their activity.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. It can bind to specific sites on enzymes, altering their conformation and activity. This can lead to changes in gene expression and cellular function . This compound’s ability to form stable polymers also plays a role in its molecular mechanism, as these polymers can interact with various cellular components and influence their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies has been associated with alterations in cellular function, including changes in cell signaling and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression . Toxic or adverse effects have been observed at high doses, including cellular toxicity and alterations in metabolic processes.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It can influence the activity of metabolic enzymes, leading to changes in the levels of specific metabolites . These interactions are crucial for understanding the compound’s overall impact on cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . Understanding the transport and distribution of this compound is essential for elucidating its biochemical effects.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Its activity and function can be affected by its localization within the cell, with specific effects observed in different cellular compartments . This localization is crucial for understanding the compound’s role in cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Trifluoroethylene can be synthesized through several methods. One common method involves the dehydrofluorination of 1,1,1,2-tetrafluoroethane (HFC-134a) using a catalyst at high temperatures . Another method involves the catalytic hydrogenation of 1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113) to produce this compound .
Industrial Production Methods: In industrial settings, this compound is typically produced through the catalytic dehydrofluorination of HFC-134a. This process involves passing the gas through a furnace tube at high temperatures (250-300°C) under cracking conditions . The choice of catalyst and reaction conditions are critical to achieving high selectivity and yield .
Chemical Reactions Analysis
Types of Reactions: Trifluoroethylene undergoes various chemical reactions, including polymerization, addition, and substitution reactions .
Common Reagents and Conditions:
Polymerization: this compound can polymerize to form poly(this compound) under radical initiation conditions.
Addition Reactions: It can react with hydrogen halides to form halogenated derivatives.
Substitution Reactions: this compound can undergo substitution reactions with nucleophiles, leading to the formation of various substituted products.
Major Products:
Poly(this compound): Formed through polymerization.
Halogenated Derivatives: Formed through addition reactions with hydrogen halides.
Substituted Products: Formed through nucleophilic substitution reactions.
Comparison with Similar Compounds
Vinylidene Fluoride (C2H2F2): Similar in structure but lacks one fluorine atom compared to trifluoroethylene.
Tetrafluoroethylene (C2F4): Contains four fluorine atoms and is used in the production of polytetrafluoroethylene (PTFE).
Trichloroethylene (C2HCl3): Contains chlorine atoms instead of fluorine and is used as an industrial solvent.
Uniqueness: this compound is unique due to its high chemical stability, non-flammability, and ability to form ferroelectric polymers when copolymerized with vinylidene fluoride . Its applications in producing high-performance materials and its potential biomedical uses further distinguish it from similar compounds .
Properties
IUPAC Name |
1,1,2-trifluoroethene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HF3/c3-1-2(4)5/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZLGWKEZAPEFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HF3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
24980-67-4 | |
Record name | Trifluoroethylene polymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24980-67-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4059887 | |
Record name | 1,1,2-Trifluoroethene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4059887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless gas; [MSDSonline] | |
Record name | Ethene, 1,1,2-trifluoro- | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Trifluoroethene | |
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Boiling Point |
-51 °C | |
Record name | Trifluoroethene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6260 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Slightly soluble in ethanol; soluble in ether | |
Record name | Trifluoroethene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6260 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.26 g/cu cm at -70 °C | |
Record name | Trifluoroethene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6260 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless gas | |
CAS No. |
359-11-5 | |
Record name | Trifluoroethylene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=359-11-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Trifluoroethene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000359115 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethene, 1,1,2-trifluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | 1,1,2-Trifluoroethene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4059887 | |
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Record name | Trifluoroethylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.025 | |
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Record name | TRIFLUOROETHYLENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2866M3Z1A | |
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Record name | Trifluoroethene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6260 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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